2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide
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Overview
Description
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a phenoxy group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the acylation of the phenoxy-substituted phthalazinone with isopropylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenol derivatives in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the phenoxy group.
Scientific Research Applications
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)21-18(24)12-26-15-10-8-14(9-11-15)19-16-6-4-5-7-17(16)20(25)23(3)22-19/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI Key |
LIEHRPOWMBNVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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